molecular formula C24H31N3O8S B613651 Boc-lys(tos)-onp CAS No. 200943-66-4

Boc-lys(tos)-onp

Cat. No. B613651
CAS RN: 200943-66-4
M. Wt: 521.59
InChI Key: XZGBBZOXFMHCCM-NRFANRHFSA-N
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Scientific Research Applications

Peptide Synthesis

Boc-lys(tos)-onp: is widely used in peptide synthesis as a protecting group for the amino acid lysine. The Boc (tert-butyloxycarbonyl) group protects the amino group during the synthesis process, preventing unwanted side reactions . This is particularly useful in the synthesis of hydrophobic peptides and those containing ester and thioester moieties.

Biochemistry

In biochemistry, Boc-lys(tos)-onp serves as a crucial reagent for the preparation of enzymes and other proteins. It allows for the specific modification of lysine residues, which is essential for studying enzyme mechanisms and protein-protein interactions .

Pharmacology

Pharmacologically, Boc-lys(tos)-onp is instrumental in drug design and development. It enables the creation of peptide-based drugs with improved stability and bioavailability. Its role in the synthesis of peptide therapeutics is invaluable, especially in the context of targeted drug delivery systems .

Materials Science

In materials science, Boc-lys(tos)-onp is utilized to develop new biomaterials. It can be used to create surface coatings that interact with biological molecules, which has implications for medical implants and tissue engineering .

Chemical Engineering

Chemical engineers use Boc-lys(tos)-onp in the design of processes for large-scale peptide production. It is crucial for developing efficient synthetic routes and optimizing reaction conditions to achieve high yields and purity .

Environmental Science

Boc-lys(tos)-onp has applications in environmental science where it’s used in the study of environmental bioremediation processes. It helps in understanding how enzymes degrade pollutants and assists in designing peptides that can bind to and neutralize toxic substances .

Molecular Biology

In molecular biology, Boc-lys(tos)-onp is used in the study of gene expression and regulation. It aids in the synthesis of peptides that can mimic DNA-binding proteins, thus allowing researchers to investigate gene function and control .

Analytical Chemistry

Finally, in analytical chemistry, Boc-lys(tos)-onp is essential for developing analytical methods for protein and peptide analysis. It is used in preparing standards and calibrators for mass spectrometry and chromatography, which are key techniques for protein characterization .

Mechanism of Action

The mechanism of action of Boc-Lys(Tos)-OH involves the protection of amino functions. Boc-protection was introduced in the late fifties and was rapidly applied in the field of peptide synthesis .

properties

IUPAC Name

(4-nitrophenyl) (2S)-6-[(4-methylphenyl)sulfonylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H31N3O8S/c1-17-8-14-20(15-9-17)36(32,33)25-16-6-5-7-21(26-23(29)35-24(2,3)4)22(28)34-19-12-10-18(11-13-19)27(30)31/h8-15,21,25H,5-7,16H2,1-4H3,(H,26,29)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZGBBZOXFMHCCM-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCCC(C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCCCC[C@@H](C(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H31N3O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

521.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-lys(tos)-onp

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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